Alexine
Overview
Description
Alexine is a polyhydroxylated pyrrolizidine alkaloid known for its complex molecular structure and synthesis challenges. Recent studies have focused on developing efficient synthetic routes to Alexine, leveraging advanced chemical reactions to construct its intricate molecular framework.
Synthesis Analysis
A novel synthesis approach for Alexine utilizes a highly stereoselective [3+2] annulation reaction, significantly simplifying the synthetic route by minimizing the need for protecting-group manipulations commonly required in carbohydrate-based syntheses (Dressel, Restorp, & Somfai, 2008). Another method achieved the total syntheses of Alexine using stereoselective allylation, highlighting the diversity of synthetic strategies (Myeong, Jung, & Ham, 2019).
Molecular Structure Analysis
The molecular structure of Alexine features five contiguous stereogenic centers, making its synthesis particularly challenging. The structure has been efficiently constructed using a homochiral lactam derived from β-D-arabinofuranose, showcasing the complexity of its stereochemistry (Yoda, Katoh, & Takabe, 2000).
Chemical Reactions and Properties
Alexine's synthesis involves key chemical reactions such as asymmetric aminohydroxylation and intramolecular double cyclization, underscoring the intricate maneuvers required to construct its framework. These reactions not only build the molecular skeleton but also introduce critical stereocenters (Chikkanna, Singh, Kong, & Han, 2005).
Physical Properties Analysis
The physical properties of Alexine, such as solubility and melting point, are closely tied to its molecular structure, particularly its polyhydroxylation pattern. While specific studies on its physical properties are sparse, the structural analyses suggest that these properties are significantly influenced by its dense hydroxylation.
Chemical Properties Analysis
Alexine exhibits unique chemical properties due to its pyrrolizidine skeleton and multiple hydroxyl groups. These features contribute to its reactivity and potential biological activity. The configurational and conformational analysis of Alexine and its derivatives provides insights into its chemical behavior, particularly in terms of its interaction with biological targets (Wormald, Nash, Hrnčiar, White, Molyneux, & Fleet, 1998).
Scientific Research Applications
Drug Research : Alexine, a bicyclic imino sugar-type alkaloid, is utilized in enantioselective methods for generating carbohydrate-based lead compounds in drug research (Xavier & Rauter, 2014).
Biological Studies : In biological studies, ALEX (Alternating-laser Excitation) aids in sorting fluorescently labelled species and provides correction factors for accurate molecular distance measurements (Hohlbein, Craggs & Cordes, 2014).
Inhibitory Activities : Alexines from Castanospermum australe have been isolated for their inhibitory activities against mouse gut disaccharidase and fungal glucan 1,4-α-glucosidase (Nash et al., 1990). Similarly, alexine isolated from Alexa leiopetala shows inhibitory effects on glycosidases (Nash et al., 1988).
Orthosis Development : ALEX, as a powered leg orthosis, can modify the gait of healthy individuals in a short time, which could be beneficial for stroke patients (Banala et al., 2010).
HIV-1 Inhibition : Alexine has shown inhibitory activity against HIV-1 growth, with 7,7a-diepialexine being the most active stereoisomer (Taylor et al., 1992).
Glycosidase Inhibitors : Alexine and its analogs are explored for their potential therapeutic use as glycosidase inhibitors (Pearson & Hembre, 1996).
Cancer Research : In cancer research, particularly in non-small-cell lung cancer, Alectinib (related to alexine) showed superior CNS activity and significantly delayed CNS progression compared to crizotinib, irrespective of prior CNS disease or radiotherapy (Gadgeel et al., 2018).
Immune Processes : Alexine, also known as complement, plays a significant role in immune processes, especially in conditions like septicemia (Marsh, 1936).
properties
IUPAC Name |
(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMLBKBQCVDEY-DWOUCZDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151306 | |
Record name | Alexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alexine | |
CAS RN |
116174-63-1 | |
Record name | Alexine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116174-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alexine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116174631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.